5-(3-Chloro-2-thienyl)-2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-1H-pyrrole-3-carbonitrile
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Description
5-(3-Chloro-2-thienyl)-2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C19H14Cl2F3N5S and its molecular weight is 472.31. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Synthesis
Studies have focused on the synthesis and chemical reactivity of heterocyclic compounds that share similar structural features with the specified compound, such as pyrrolo[2,3-d][1,2,3]triazines and thieno[3,2-d]pyrimidines. These compounds are of interest due to their unique chemical reactivity, which enables the development of novel synthetic routes for heterocyclic compounds. For example, research has explored the synthesis of 7-benzylpyrrolo[2,3-d][1,2,3]triazine derivatives, highlighting the unusual chemical reactivity of these compounds and their potential as scaffolds for further chemical modifications (Migawa & Townsend, 2001).
Fluorine-Containing Heterocycles
The inclusion of fluorine atoms and thienyl groups in the compound suggests its relevance in the synthesis and study of fluorine-containing heterocycles. Such studies typically aim to develop new molecules with potential applications in medicinal chemistry and materials science. Research in this area has led to the synthesis of new 7-(2-thienyl)-9-Trifluoromethylpyrido[3′,2′:4,5]Thieno[3,2-d]Pyrimidines, demonstrating the utility of fluorine and thienyl groups in creating complex heterocyclic structures with potentially useful properties (Bakhite, Abdel-rahman, & Al-Taifi, 2005).
Antimicrobial Activity
Compounds structurally related to the specified chemical have been investigated for their antimicrobial activity. The synthesis of new pyridothienopyrimidines and pyridothienotriazines has been reported, with some derivatives showing respectable antianaphylactic activity. Such studies underscore the potential of these compounds in developing new antimicrobial agents (Wagner et al., 1993).
Antifibrotic Agents
Research on novel pirfenidone analogs, which may share functional similarities with the compound of interest, has identified new antifibrotic agents. This includes the synthesis of substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and their evaluation for antifibrotic activity. Such compounds offer insights into the potential therapeutic applications of related molecules in treating fibrotic diseases (Ismail & Noaman, 2005).
Properties
IUPAC Name |
5-(3-chlorothiophen-2-yl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1H-pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2F3N5S/c20-13-1-6-30-16(13)15-7-11(9-25)17(27-15)28-2-4-29(5-3-28)18-14(21)8-12(10-26-18)19(22,23)24/h1,6-8,10,27H,2-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVWBQDEXMGDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(N2)C3=C(C=CS3)Cl)C#N)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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